molecular formula C22H20F3N3O2 B2985512 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one CAS No. 1396746-63-6

2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one

Katalognummer: B2985512
CAS-Nummer: 1396746-63-6
Molekulargewicht: 415.416
InChI-Schlüssel: HFGLIEFXPVSHGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is a synthetic small molecule built on a 1,2,4-oxadiazole heterocyclic scaffold linked to an azetidine ring. The 1,2,4-oxadiazole ring system is recognized for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in biological systems . This core structure is found in a variety of commercially available drugs and is the subject of extensive research due to its wide spectrum of potential biological activities . The specific incorporation of a trifluoromethylphenyl moiety is a common strategy in medicinal chemistry to influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is of significant interest in early-stage drug discovery and chemical biology. Researchers value this chemotype for developing novel pharmacologically active agents. The 1,2,4-oxadiazole scaffold is known to exhibit diverse biological activities, including potential as an anticancer, antimicrobial, and anti-inflammatory agent, making it a versatile template for exploring new therapeutic avenues . Furthermore, compounds featuring an azetidine ring conjugated to a 1,2,4-oxadiazole unit have been identified as potent inhibitors of specific enzymes, such as sphingosine kinase (SphK1), which is a promising target in oncology and other disease areas . The structural features of this molecule make it a valuable candidate for screening against these and other biological targets, investigating mechanism of action, and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

2-phenyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2/c1-2-18(14-7-4-3-5-8-14)21(29)28-12-16(13-28)20-26-19(27-30-20)15-9-6-10-17(11-15)22(23,24)25/h3-11,16,18H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGLIEFXPVSHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one typically involves multi-step organic reactions. Starting with the preparation of the 1,2,4-oxadiazole core, one might use a condensation reaction between hydrazides and carboxylic acids or their derivatives. The azetidine ring can be constructed via cyclization reactions, often involving halogenated intermediates.

Industrial Production Methods: On an industrial scale, the synthesis would likely employ optimized reaction conditions to maximize yield and purity, such as:

  • High-pressure and temperature conditions to facilitate difficult cyclization.

  • Use of catalysts like palladium or copper to enhance reaction rates.

  • Advanced purification techniques, such as chromatography, to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: The compound may undergo oxidation at various points, potentially leading to the formation of carbonyl or carboxyl derivatives.

  • Reduction: Reduction reactions could target the ketone group, resulting in the corresponding alcohol.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or trifluoromethyl groups.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Halogenating agents, Grignard reagents, organolithium compounds.

Major Products: Major products from these reactions include altered functional groups, like alcohols from reduction or halogenated phenyl groups from substitution.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.

Biology and Medicine:

Industry: Could be used in the development of novel materials, polymers, and agrochemicals.

Wirkmechanismus

The compound's effects are mediated through its interaction with various molecular targets. Its unique structure allows it to engage in specific binding interactions, altering the pathways and activities of enzymes or receptors involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs often differ in substituents on the oxadiazole, azetidine, or ketone moieties. Below is a detailed comparison with a closely related compound from the evidence provided () and other hypothetical analogs based on pharmacophore principles.

Table 1: Structural and Hypothetical Property Comparison

Compound Name Key Structural Features Predicted Molecular Weight (g/mol) Hypothetical logP Potential Biological Implications
2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one (Target Compound) Phenyl-butanyl ketone, trifluoromethylphenyl-oxadiazole, azetidine ~445.4 ~3.8 Enhanced lipophilicity from the butanone chain; potential prolonged tissue retention.
2-(Benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one Benzylsulfanyl-ethanone, trifluoromethylphenyl-oxadiazole, azetidine ~463.4 ~3.2 Sulfur atom may increase polarity; benzyl group could introduce metabolic liabilities (e.g., oxidation).
Hypothetical Analog: 1-(3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylethan-1-one Phenyl-ethanone, 4-fluorophenyl-oxadiazole, azetidine ~383.3 ~2.5 Reduced lipophilicity due to shorter chain and fluorine substitution; possibly improved solubility.

Key Observations:

Substituent Effects on Lipophilicity: The butanone chain in the target compound increases molecular weight and logP compared to the ethanone-based analog in . This may enhance membrane permeability but reduce aqueous solubility. The benzylsulfanyl group in the compound introduces a sulfur atom, which could lower logP and increase susceptibility to metabolic oxidation compared to the phenyl group in the target compound .

Azetidine and Oxadiazole Stability :

  • Both compounds retain the azetidine-oxadiazole scaffold, which is associated with conformational rigidity and metabolic stability. However, the trifluoromethyl group on the oxadiazole phenyl ring in both compounds likely enhances resistance to cytochrome P450-mediated degradation.

Biological Activity Hypotheses: The longer aliphatic chain in the target compound might improve binding to hydrophobic pockets in enzyme active sites (e.g., kinases).

Limitations of Current Data:

  • Empirical data (e.g., IC₅₀ values, solubility, or metabolic stability) for these compounds are absent in publicly accessible literature.
  • Comparisons are based on structural analogies and established structure-activity relationship (SAR) principles.

Future Research Directions

Experimental Validation : Synthesis and profiling of the target compound against kinase panels or GPCR assays to confirm hypothesized activity.

Metabolic Studies : Comparative analysis of oxidative stability for the benzylsulfanyl vs. phenyl-butanyl substituents.

Solubility Optimization: Introducing polar groups (e.g., hydroxyl or amine) on the butanone chain to balance lipophilicity.

Biologische Aktivität

The compound 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C21H20F3N3O2\text{C}_{21}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_2

It includes a trifluoromethyl group, which is known to enhance lipophilicity and bioactivity. The presence of the oxadiazole ring contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group increases its affinity for lipid membranes, potentially affecting membrane fluidity and protein interactions. Studies suggest that the oxadiazole moiety may play a role in modulating enzyme activities and cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Preliminary studies have suggested that 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one may possess antitumor properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several oxadiazole derivatives, including compounds structurally similar to 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one. The results showed significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Case Study 2: Antitumor Activity

In another investigation, the compound was tested against human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting moderate potency compared to standard chemotherapeutic agents . Further mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AntitumorMCF-7 (breast cancer cells)Cell viability reduction
AntitumorHeLa (cervical cancer cells)Induction of apoptosis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.